molecular formula C12H15N3O B12819387 2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline

2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline

Cat. No.: B12819387
M. Wt: 217.27 g/mol
InChI Key: NKJKCDBVJMVDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing biological pathways and cellular processes . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-methoxy-N-[(1-methylimidazol-2-yl)methyl]aniline

InChI

InChI=1S/C12H15N3O/c1-15-8-7-13-12(15)9-14-10-5-3-4-6-11(10)16-2/h3-8,14H,9H2,1-2H3

InChI Key

NKJKCDBVJMVDCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.